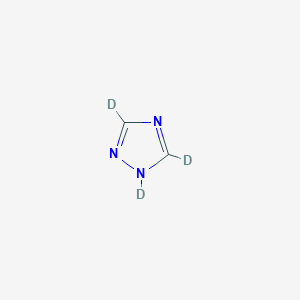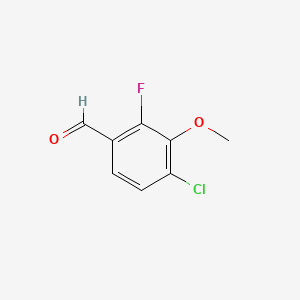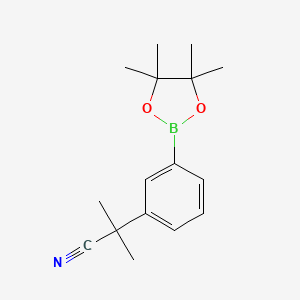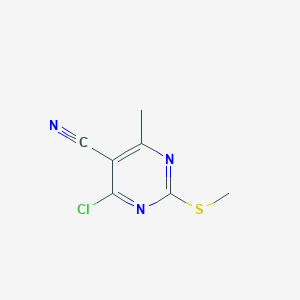
2,4-Dichloro-6-(2,2,2-trifluoroéthoxy)-1,3,5-triazine
Vue d'ensemble
Description
2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms and a trifluoroethoxy group attached to the triazine ring
Applications De Recherche Scientifique
2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various triazine derivatives, which are important intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mécanisme D'action
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with the trifluoroethoxy group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous addition of reactants and the removal of products, which helps in maintaining the desired reaction conditions and minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding triazine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine include bases (e.g., sodium hydroxide, potassium carbonate), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions with amines can yield triazine derivatives with amine groups, while hydrolysis reactions can produce triazine derivatives with hydroxyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
2,4-Dichloro-6-ethoxy-1,3,5-triazine: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine imparts unique chemical properties, such as increased lipophilicity and stability, compared to similar compounds. This makes it a valuable compound for various applications, particularly in the development of agrochemicals and pharmaceuticals .
Propriétés
IUPAC Name |
2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F3N3O/c6-2-11-3(7)13-4(12-2)14-1-5(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFFNZUYUQOBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728688 | |
| Record name | 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185677-00-3 | |
| Record name | 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456980.png)







amino}propyl)(methyl)amine](/img/structure/B1456995.png)
